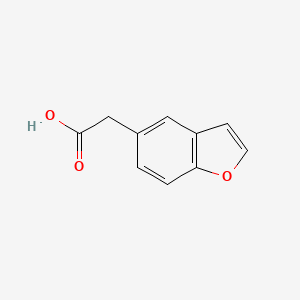

2-(Benzofuran-5-YL)acetic acid

Vue d'ensemble

Description

2-(Benzofuran-5-YL)acetic acid is a chemical compound with the molecular weight of 176.17 . It is also known by its IUPAC name, 1-benzofuran-5-ylacetic acid . This compound is used as a reactant in the preparation of α2-antagonist/5-HT uptake inhibitors, which are used as antidepressants .

Synthesis Analysis

The synthesis of this compound involves several steps, including the use of selenium dioxide in aqueous dioxane under reflux conditions . The crude product is then purified by column chromatography on silica gel .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H8O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-5H,6H2,(H,11,12) .Chemical Reactions Analysis

Benzofuran compounds, including this compound, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the development of various drugs and clinical drug candidates .Physical and Chemical Properties Analysis

This compound is a solid at room temperature .Applications De Recherche Scientifique

Spectroscopic Analysis:

- A study by (Khemalapure et al., 2019) explored spectroscopic studies on a related molecule, (5-Bromo-benzofuran-3-yl)-acetic acid hydrazide, using experimental and theoretical approaches. This research is significant for understanding the molecular structure and behavior of benzofuran derivatives.

Pharmaceutical Applications:

- A study conducted by (Kenchappa & Bodke, 2020) described the synthesis of benzofuran pyrazole heterocycles and their preliminary screening for analgesic and anti-inflammatory activities. This indicates the potential of benzofuran derivatives in developing new pharmaceuticals.

Photophysical and Solvent Effect Studies:

- Research by (Maridevarmath et al., 2019) on a benzofuran derivative, namely (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, provided insights into its photophysical properties and solvent effects, suggesting applications in luminescence materials and fluorescent probes.

Structural and Drug Likeness Properties:

- (Hiremath et al., 2019) focused on the structural and spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid, including its drug likeness properties. This study highlights the pharmaceutical potential of such compounds.

Antibacterial and Antitubercular Activity:

- A study by (Bodke et al., 2017) on Schiff bases of benzofuran-quinoline derivatives demonstrated their high antibacterial and antitubercular activities, indicating the therapeutic potential of benzofuran compounds.

Herbicidal Applications:

- Research by (Araniti et al., 2019) explored benzofuran-2-acetic esters as a new class of natural-like herbicides. They showed significant phytotoxic activity, opening avenues for environmentally friendly agricultural chemicals.

Mécanisme D'action

Target of Action

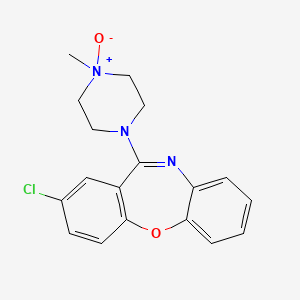

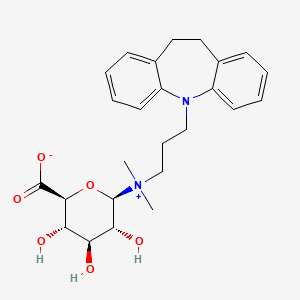

2-(Benzofuran-5-YL)acetic acid is a reactant used in the preparation of α2-antagonist/5-HT uptake inhibitors . This suggests that its primary targets could be α2-adrenergic receptors and serotonin transporters, which play crucial roles in the nervous system .

Mode of Action

This can result in enhanced serotonergic neurotransmission, which is often associated with antidepressant effects .

Biochemical Pathways

Given its potential role as a serotonin reuptake inhibitor, it may impact the serotonergic system and related pathways . These pathways play a key role in mood regulation, sleep, appetite, and other physiological processes .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier, given its potential neurological effects

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential role as a serotonin reuptake inhibitor. By increasing the availability of serotonin in the synaptic cleft, it may enhance serotonergic neurotransmission, potentially leading to antidepressant effects . .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Benzofuran compounds, which include 2-(Benzofuran-5-YL)acetic Acid, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Cellular Effects

Benzofuran derivatives have been shown to have diverse pharmacological activities, indicating potential effects on various types of cells and cellular processes .

Molecular Mechanism

Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stored at refrigerator temperatures and is shipped at room temperature, indicating its stability under these conditions .

Dosage Effects in Animal Models

Benzofuran derivatives have been shown to have diverse pharmacological activities, suggesting potential dosage-dependent effects .

Metabolic Pathways

Benzofuran derivatives have been shown to have diverse pharmacological activities, suggesting potential involvement in various metabolic pathways .

Transport and Distribution

Benzofuran derivatives have been shown to have diverse pharmacological activities, suggesting potential interactions with transporters or binding proteins .

Subcellular Localization

Benzofuran derivatives have been shown to have diverse pharmacological activities, suggesting potential localization to specific compartments or organelles .

Propriétés

IUPAC Name |

2-(1-benzofuran-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTBNKYATQJDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142935-60-2 | |

| Record name | 5-Benzofuranacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

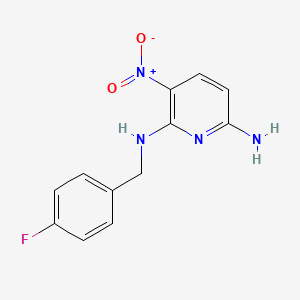

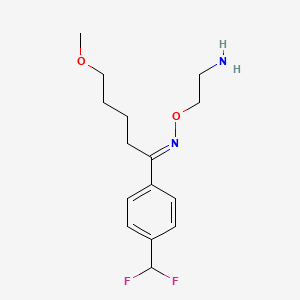

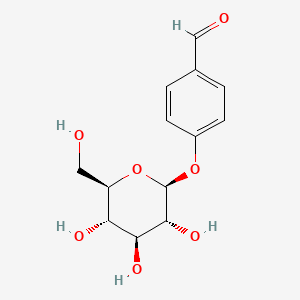

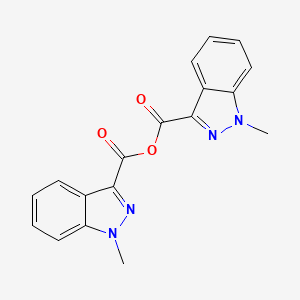

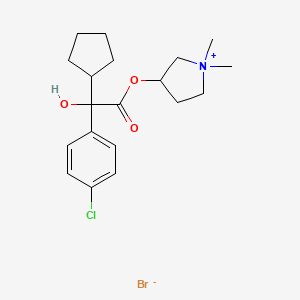

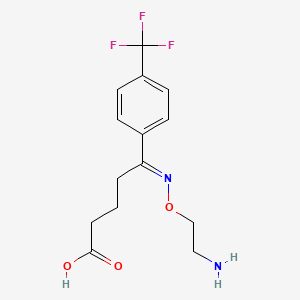

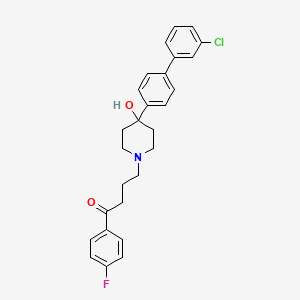

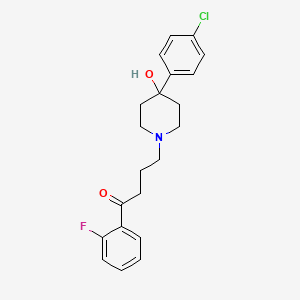

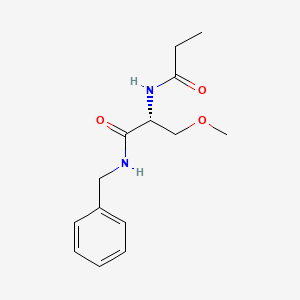

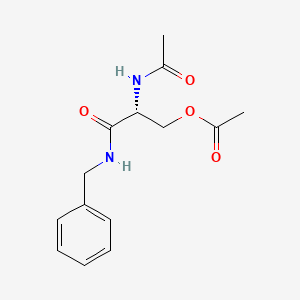

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.